4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate
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Overview
Description
This compound is a complex organic molecule that likely contains a chlorophenyl group, a methoxyimino group, and a propanoate group . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, Schiff bases, which have a similar structure, can be synthesized from the condensation reaction of an amine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The chlorophenyl group would contribute aromaticity, the methoxyimino group would add polarity, and the propanoate group could potentially add acidity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the chlorophenyl group might undergo electrophilic aromatic substitution, while the propanoate group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, aromaticity, and acidity could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Characterization
Research focuses on the synthesis and characterization of derivatives related to "4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate," exploring their potential applications in various fields. For instance, Al‐Sehemi et al. (2012) discuss the synthesis and DFT study of 4H-benzo[h]chromene derivatives, showcasing how derivatives of 4-chlorophenyl compounds are synthesized and their structures determined through comprehensive spectroscopic and theoretical methods (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Photogeneration and Reactivity
The photogeneration and reactivity of aryl cations from aromatic halides, including 4-chlorophenyl derivatives, have been explored by Protti et al. (2004), indicating their potential in synthetic organic chemistry through mechanisms involving reductive dehalogenation (Protti, Fagnoni, Mella, & Albini, 2004).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound closely related to "4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate," exploring its molecular structure, spectroscopic data, and potential biological effects. This study showcases the theoretical applications of such compounds in understanding their interaction with biological targets (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Corrosion Inhibition
Quinoxaline-based propanones, including derivatives with 4-chlorophenyl groups, have been studied for their effectiveness as corrosion inhibitors, highlighting their practical applications in industrial maintenance and materials protection (Olasunkanmi & Ebenso, 2019).
Phase Transition and Computational Investigations
The phase transition and computational investigations of Schiff base derivatives, including 4-chlorophenyl components, provide insights into their mesomorphic properties and molecular packing, indicating their potential applications in material science and engineering (Alamro, Ahmed, Popoola, Altaleb, Abu Al-Ola, & Gomha, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c17-11-4-6-12(7-5-11)23-16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWDNVYSULZDQD-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)OC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate |
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